N-Nitroso-N-p-nitrophenyl-D-ribosylamine
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Overview
Description
N-Nitroso-N-p-nitrophenyl-D-ribosylamine is a compound belonging to the class of N-nitroso compounds. These compounds are characterized by the presence of a nitroso group (NO) attached to an amine.
Preparation Methods
The synthesis of N-Nitroso-N-p-nitrophenyl-D-ribosylamine typically involves the nitrosation of the corresponding amine. This process can be carried out using nitrous acid (HNO2) or other nitrosating agents under acidic conditions. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the final product . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
N-Nitroso-N-p-nitrophenyl-D-ribosylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Nitroso-N-p-nitrophenyl-D-ribosylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a mutagen.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to induce DNA damage.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Nitroso-N-p-nitrophenyl-D-ribosylamine involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potential carcinogenic effects. The compound’s molecular targets include nucleophilic sites in DNA and proteins, and its pathways involve nitrosation and subsequent reactions .
Comparison with Similar Compounds
N-Nitroso-N-p-nitrophenyl-D-ribosylamine can be compared with other N-nitroso compounds such as N-nitrosodimethylamine (NDMA) and N-nitrososarcosine (NSAR). While all these compounds share the nitroso functional group, they differ in their chemical structures and reactivity.
Properties
CAS No. |
111955-14-7 |
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Molecular Formula |
C11H13N3O7 |
Molecular Weight |
299.24 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-N-[(3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]nitrous amide |
InChI |
InChI=1S/C11H13N3O7/c15-8-5-21-11(10(17)9(8)16)13(12-18)6-1-3-7(4-2-6)14(19)20/h1-4,8-11,15-17H,5H2/t8-,9-,10-,11?/m1/s1 |
InChI Key |
MBTDQCAJLLFUCK-QHPFDFDXSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](C(O1)N(C2=CC=C(C=C2)[N+](=O)[O-])N=O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)N(C2=CC=C(C=C2)[N+](=O)[O-])N=O)O)O)O |
Origin of Product |
United States |
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